Cas no 139670-00-1 (4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde)

4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic compound featuring a chloro-substituted thiazole core functionalized with a piperidine moiety and an aldehyde group. This structure imparts reactivity suitable for further derivatization, making it valuable in pharmaceutical and agrochemical synthesis. The aldehyde group enables condensation and nucleophilic addition reactions, while the chloro substituent offers opportunities for cross-coupling or substitution. Its piperidine ring enhances solubility and bioavailability, broadening its utility in medicinal chemistry. The compound's stability under standard conditions ensures reliable handling and storage. Its well-defined reactivity profile makes it a useful intermediate for constructing complex molecules, particularly in the development of bioactive thiazole derivatives.
4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde structure
139670-00-1 structure
Product name:4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
CAS No:139670-00-1
MF:C9H11ClN2OS
MW:230.714439630508
MDL:MFCD03453084
CID:215453
PubChem ID:3833873

4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxaldehyde,4-chloro-2-(1-piperidinyl)-
    • 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
    • 4-chloro-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
    • 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
    • AKOS000271106
    • DTXSID30397071
    • MFCD03453084
    • A807577
    • CS-0307851
    • SCHEMBL2559355
    • AM20080297
    • EN300-08867
    • SR-01000052940
    • 139670-00-1
    • 4-Chloro-2-piperidin-1yl-thiazole-5-carbaldehyde
    • FT-0704600
    • 5-Thiazolecarboxaldehyde, 4-chloro-2-(1-piperidinyl)-
    • DS-0019
    • 4-chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde, AldrichCPR
    • SR-01000052940-1
    • Z55928943
    • 4-chloro-2-(piperidin-1-yl)thiazole-5-carbaldehyde
    • MDL: MFCD03453084
    • Inchi: InChI=1S/C9H11ClN2OS/c10-8-7(6-13)14-9(11-8)12-4-2-1-3-5-12/h6H,1-5H2
    • InChI Key: PIHYBGQGFSRXQU-UHFFFAOYSA-N
    • SMILES: C1(=NC(=C(S1)C=O)Cl)N2CCCCC2

Computed Properties

  • Exact Mass: 230.02800
  • Monoisotopic Mass: 230.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4A^2
  • XLogP3: 3

Experimental Properties

  • Density: 1.373
  • Boiling Point: 368°C at 760 mmHg
  • Flash Point: 176.3°C
  • Refractive Index: 1.622
  • PSA: 61.44000
  • LogP: 2.66430

4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde Security Information

4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-08867-1.0g
4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
139670-00-1 95%
1g
$156.0 2023-05-01
Enamine
EN300-08867-2.5g
4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
139670-00-1 95%
2.5g
$306.0 2023-10-28
Chemenu
CM180023-1g
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
139670-00-1 95%
1g
$122 2021-08-05
abcr
AB148899-1 g
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde; .
139670-00-1
1g
€293.50 2023-05-09
TRC
C360605-50mg
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
139670-00-1
50mg
$ 75.00 2023-04-18
Enamine
EN300-08867-5.0g
4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
139670-00-1 95%
5g
$452.0 2023-05-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1092-1 G
4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
139670-00-1 95%
1g
¥ 1,181.00 2021-05-07
Fluorochem
078284-250mg
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
139670-00-1 95%
250mg
£93.00 2022-03-01
abcr
AB148899-1g
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde; .
139670-00-1
1g
€293.50 2025-02-27
A2B Chem LLC
AA61321-50mg
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
139670-00-1 95%
50mg
$65.00 2024-04-20

4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde Production Method

Additional information on 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde

Chemical Profile of 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS No. 139670-00-1)

4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde, identified by the CAS number 139670-00-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the thiazole class, which is well-documented for its broad spectrum of biological activities. The presence of a chloro substituent and a piperidine moiety in its molecular structure enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery and development.

The thiazole ring in 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde is a key structural feature that contributes to its reactivity and biological relevance. Thiazoles are known for their involvement in various biological processes, including antimicrobial, antifungal, and anti-inflammatory activities. The chloro substituent at the 4-position further modulates the electronic properties of the molecule, influencing its interactions with biological targets. Additionally, the piperidine nitrogen provides a hydrogen bond acceptor site, which is crucial for binding to specific protein receptors.

Recent advancements in medicinal chemistry have highlighted the importance of 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde as a versatile intermediate in the synthesis of bioactive molecules. Its aldehyde functional group at the 5-position allows for further derivatization, enabling the creation of novel compounds with enhanced pharmacological profiles. This flexibility has made it a preferred choice for researchers exploring new therapeutic avenues.

In the context of contemporary drug discovery, 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde has been investigated for its potential in addressing various diseases. For instance, studies have demonstrated its efficacy in inhibiting enzymes involved in inflammatory pathways, making it a promising candidate for developing anti-inflammatory drugs. Furthermore, its interaction with bacterial enzymes has been explored as a basis for novel antibiotics.

The synthesis of 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the formation of the thiazole core through condensation reactions between thioamides and ketones or aldehydes. Subsequent functionalization steps introduce the chloro and piperidine groups, which are critical for achieving the desired biological activity. These synthetic strategies underscore the compound's importance as a building block in pharmaceutical research.

From a computational chemistry perspective, 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde has been subjected to molecular docking studies to evaluate its binding affinity to target proteins. These studies have revealed that the compound can effectively interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The binding modes predicted by these simulations have provided valuable insights into optimizing the compound's structure for improved drug-like properties.

The pharmacokinetic behavior of 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde has also been scrutinized to ensure its suitability for therapeutic applications. Preliminary data suggest that the compound exhibits moderate solubility in both aqueous and organic solvents, facilitating its formulation into various dosage forms. Additionally, its metabolic stability has been assessed through in vitro studies, indicating that it can withstand enzymatic degradation under physiological conditions.

Future research directions involving 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde include exploring its potential as an antiviral agent. The structural features of this compound make it an attractive candidate for interfering with viral replication mechanisms. By targeting specific viral enzymes or receptors, it may offer a novel approach to combating infectious diseases.

In conclusion,4-chloro--(pip--(lyl))-13-tzol--5-ca (CAS No.) is a multifaceted compound with significant promise in pharmaceutical applications. Its unique structural attributes and demonstrated biological activities position it as a valuable asset in drug discovery efforts aimed at addressing diverse therapeutic challenges.

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Amadis Chemical Company Limited
(CAS:139670-00-1)4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
A807577
Purity:99%
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Price ($):369.0